![molecular formula C16H12ClN3O2S B2454509 (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone CAS No. 1351596-50-3](/img/structure/B2454509.png)
(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and their substituents. The presence of the oxadiazole and azetidine rings could impart rigidity to the molecule, potentially influencing its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and thiophenyl groups could increase its lipophilicity, influencing its solubility and permeability .Scientific Research Applications
Anticancer and Antimicrobial Applications
Compounds similar to (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone have been synthesized and evaluated for their potential in anticancer and antimicrobial applications. For instance, derivatives of 3-Chlorophenyl (1-(5-phenyl-1,3,4-oxadiazol-2-yl) indolizin-3-yl) methanone demonstrated potent cytotoxicity against the MCF-7 cell line (Homo sapiens, Breast carcinoma), indicating potential anticancer properties. They also exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Mahanthesha, S. T., & Y. Bodke, 2021). Additionally, derivatives of {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanone showed notable antibacterial activity against bacterial strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (N. P. Rai et al., 2010).
Molecular Structure and Spectroscopic Analysis
Studies have been conducted on the molecular structure, spectroscopic, and quantum chemical aspects of compounds structurally similar to (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone. These studies involve density functional theory calculations, vibrational spectroscopy, and molecular docking to understand structural characteristics, bonding features, and antibacterial activity. For instance, novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives have been characterized and analyzed to understand their structural stability, reactivity, and potential antibacterial activity (M. Shahana & A. Yardily, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-13-3-1-2-10(6-13)14-18-15(22-19-14)12-7-20(8-12)16(21)11-4-5-23-9-11/h1-6,9,12H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPQYTXDMVNSJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone |
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